4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Description
Systematic Nomenclature and Structural Elucidation of 4-Methyl-2-(Methylsulfanyl)-7-[4-(Trifluoromethyl)Phenyl]-6,7-Dihydro-5H-Pyrrolo[2,3-d]Pyrimidine
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its molecular framework. The parent structure, pyrrolo[2,3-d]pyrimidine, consists of a bicyclic system merging pyrrole and pyrimidine rings. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding through the fused pyrimidine moiety. Substituents are assigned positions based on this numbering:
- 4-Methyl : A methyl group (-CH₃) at position 4 of the pyrimidine ring.
- 2-(Methylsulfanyl) : A methylsulfanyl group (-S-CH₃) at position 2 of the pyrimidine ring.
- 7-[4-(Trifluoromethyl)Phenyl] : A phenyl ring substituted with a trifluoromethyl group (-CF₃) at the para position, attached to position 7 of the dihydropyrrolo[2,3-d]pyrimidine system.
- 6,7-Dihydro-5H : Indicates partial saturation of the pyrrole ring, with hydrogen atoms at positions 5 and 6.
The molecular formula is C₁₉H₁₇F₃N₄S , with a calculated molecular weight of 402.43 g/mol. Structural analogs, such as 4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (PubChem CID 4262029), share the core dihydropyrrolopyrimidine scaffold but differ in aryl substituents.
Table 1: Structural Comparison with Analogous Compounds
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl moiety contributes to electron-withdrawing effects, influencing reactivity in cross-coupling reactions.
Historical Development and Significance in Heterocyclic Chemistry
Pyrrolo[2,3-d]pyrimidines emerged as privileged scaffolds in drug discovery following seminal work in the late 20th century. Early syntheses focused on unsubstituted derivatives, but advances in catalytic C–H functionalization enabled the introduction of diverse aryl and heteroaryl groups at position 7. The incorporation of trifluoromethylphenyl groups, as seen in the target compound, gained prominence in the 2010s due to the rise of fluorine chemistry in medicinal chemistry.
Patent literature reveals that 7-aryl-pyrrolo[2,3-d]pyrimidines were first disclosed as kinase inhibitors, with modifications at positions 2 and 4 proving critical for selectivity. For example, US8222261B2 describes analogs with 2-methylsulfanyl and 4-methyl groups showing enhanced binding to adenosine receptors. The trifluoromethylphenyl variant likely evolved from structure-activity relationship (SAR) studies aiming to optimize pharmacokinetic properties, as CF₃ groups improve membrane permeability and bioavailability.
Synthetic Methodologies :
- Core Construction : Cyclocondensation of 4-amino pyrrole-3-carboxylates with thioureas yields the dihydropyrrolopyrimidine core.
- Aryl Introduction : Suzuki-Miyaura coupling installs the 4-(trifluoromethyl)phenyl group at position 7, leveraging palladium catalysis.
- Functionalization : Methylsulfanyl and methyl groups are introduced via nucleophilic substitution or alkylation at positions 2 and 4, respectively.
This compound’s development reflects broader trends in heterocyclic chemistry, where modular synthesis and late-stage diversification enable rapid exploration of chemical space for therapeutic applications.
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3S/c1-9-12-7-8-21(13(12)20-14(19-9)22-2)11-5-3-10(4-6-11)15(16,17)18/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBCSIGPOQVMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a complex organic molecule with potential biological activities. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound has the following predicted physical properties:
- Boiling Point : 462.1 ± 45.0 °C
- Density : 1.39 ± 0.1 g/cm³
- pKa : 5.44 ± 0.20
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug design .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
The compound's structural analogs have been studied for their anticancer properties, particularly against various cancer cell lines. For instance:
- In studies involving similar pyrrolo[2,3-d]pyrimidine derivatives, compounds have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range (e.g., IC50 = 0.39 ± 0.06 µM for MCF-7) .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are often implicated in cancer progression:
- It was found to inhibit Aurora-A kinase with an IC50 of approximately 0.16 ± 0.03 µM, highlighting its potential as a therapeutic agent in targeting cell cycle regulation .
Structure-Activity Relationship (SAR)
The activity of this compound can be influenced by modifications to its structure:
- The introduction of different substituents at various positions on the pyrrolo[2,3-d]pyrimidine core can enhance selectivity and potency against specific biological targets.
- For example, modifications that increase lipophilicity or alter hydrogen bonding capabilities have been shown to improve activity against certain cancer cell lines while maintaining acceptable levels of cytotoxicity towards normal cells .
Case Studies
In a recent study focusing on structural optimization of similar compounds, researchers synthesized various derivatives and assessed their biological activities:
- Compound Variants : Various analogs were tested for their selectivity against primary mouse macrophages versus cancer cells.
- Findings : Some derivatives exhibited enhanced selectivity and reduced toxicity to normal cells, suggesting that careful structural modifications can lead to improved therapeutic profiles .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidine structures exhibit significant antitumor properties. A study highlighted the synthesis of various substituted pyrrolo[2,3-d]pyrimidines that act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis and tumor progression . Specifically, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in various cancer models.
Antiangiogenic Properties
The ability of 4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine to inhibit angiogenesis makes it a candidate for treating diseases characterized by abnormal blood vessel formation. Its structural similarity to known VEGFR inhibitors suggests it could effectively disrupt the angiogenic signaling pathways essential for tumor survival and metastasis .
Antiviral Potential
Recent studies have explored the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been investigated for their efficacy against various viral infections, showcasing their potential as antiviral agents due to their ability to interfere with viral replication mechanisms .
Other Therapeutic Applications
Beyond oncology and virology, pyrrolo[2,3-d]pyrimidines are being studied for their anti-inflammatory and analgesic properties. Their diverse biological activity profile positions them as versatile candidates for further pharmacological exploration, potentially leading to new therapeutic agents for conditions such as arthritis and chronic pain management .
Case Study 1: VEGFR Inhibition
In a controlled study, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for VEGFR-2 inhibition. One compound demonstrated IC50 values in the nanomolar range, indicating potent activity against this receptor and significant cytotoxic effects on cancer cell lines .
Case Study 2: Antiviral Activity Assessment
Another study evaluated the antiviral efficacy of a specific pyrrolo[2,3-d]pyrimidine derivative against influenza virus strains. The results showed a marked reduction in viral titers in treated cells compared to controls, suggesting that this compound could be developed into a novel antiviral therapeutic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Key Structural and Functional Insights
a. Substituent Effects on Electronic Properties
- The 4-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize charge interactions in biological targets (e.g., kinases) .
b. Steric and Solubility Considerations
- The benzylsulfanyl group in ’s compound adds significant steric bulk at position 2, which may hinder binding in sterically constrained active sites .
- Methoxy groups in compound 2p () improve aqueous solubility compared to the target compound’s methylsulfanyl group, which is more lipophilic .
c. Hydrogen Bonding and Crystal Packing
- The methylsulfanyl group in the target compound may participate in weak hydrogen bonds (C–H···S interactions), whereas dimethylamino or methoxy substituents (e.g., in 2f and 2p) can engage in stronger hydrogen bonding, influencing crystallization behavior .
Q & A
Q. What are the key synthetic challenges in preparing 4-methyl-2-(methylsulfanyl)-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine require precise control of substituent positions to avoid side reactions (e.g., competing chlorination or alkylation pathways) . Optimization can be achieved via Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical analysis of reaction yields (e.g., ANOVA) helps identify critical parameters, as demonstrated in chemical process optimization studies .
Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assign peaks by comparing shifts to structurally similar compounds, such as N4-aryl-pyrrolo[2,3-d]pyrimidines, where substituents (e.g., trifluoromethyl groups) induce distinct deshielding effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using reverse-phase columns and gradient elution .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in kinase inhibition studies?
- Methodological Answer: Quantum mechanical (QM) calculations (e.g., DFT) can model electronic interactions at active sites, while molecular docking (e.g., AutoDock Vina) predicts binding modes. For example, analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine show altered kinase selectivity due to substituent effects, which can be rationalized via electrostatic potential maps and frontier molecular orbital (FMO) analysis . Hybrid methods integrating QM and molecular mechanics (QM/MM) are recommended for simulating reaction pathways in enzyme inhibition .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC50 values across kinase panels)?
- Methodological Answer: Contradictions often arise from assay conditions (e.g., ATP concentrations, buffer pH) or compound stability. To resolve discrepancies:
- Control Experiments : Test compound stability under assay conditions (e.g., DMSO stock oxidation).
- Orthogonal Assays : Validate results using thermal shift assays (TSA) or surface plasmon resonance (SPR).
- Structural Analysis : Compare binding modes via X-ray crystallography of protein-ligand complexes, as seen in studies of pyrrolo[2,3-d]pyrimidine derivatives .
Q. What experimental frameworks are recommended for optimizing the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer: Apply a tiered approach:
- Physicochemical Profiling : Measure logP (e.g., shake-flask method) and solubility in biorelevant media (FaSSIF/FeSSIF).
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methylsulfanyl or trifluoromethylphenyl positions, leveraging strategies used for similar heterocycles .
- In Silico ADMET Prediction : Tools like SwissADME or pkCSM model permeability and metabolic stability .
Data-Driven Insights from Analogous Compounds
- Kinase Selectivity Trends : Substitution at the 2-(methylsulfanyl) position in pyrrolo[2,3-d]pyrimidines enhances selectivity for ABL1 over SRC kinases due to steric and electronic effects .
- Synthetic Yield Optimization : For chlorinated analogs, reaction temperatures >80°C improved cyclization efficiency by 30% in acetonitrile vs. DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
